1,1,2,2-Tetramethyldisilane

Thermal decomposition kinetics CVD precursor stability Organosilane pyrolysis

1,1,2,2-Tetramethyldisilane (TMDS) is a symmetric organodisilane of formula (CH₃)₂HSi–SiH(CH₃)₂, characterized by a direct silicon–silicon single bond bearing two reactive Si–H termini and four methyl substituents. At ambient conditions it is a colorless, highly flammable liquid with a boiling point of 86–87 °C, density of 0.715 g/mL (25 °C), and refractive index n²⁰/D 1.428.

Molecular Formula C4H14Si2
Molecular Weight 118.32 g/mol
CAS No. 814-98-2
Cat. No. B129472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2-Tetramethyldisilane
CAS814-98-2
Synonyms1,1,2,2-Tetramethyl-disilane;  1,1,2,2-Tetramethyldisilane
Molecular FormulaC4H14Si2
Molecular Weight118.32 g/mol
Structural Identifiers
SMILESC[SiH](C)[SiH](C)C
InChIInChI=1S/C4H14Si2/c1-5(2)6(3)4/h5-6H,1-4H3
InChIKeyRDWAGGBALVFUHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,2,2-Tetramethyldisilane (CAS 814-98-2) – Procurement-Grade Baseline and Compound-Class Positioning


1,1,2,2-Tetramethyldisilane (TMDS) is a symmetric organodisilane of formula (CH₃)₂HSi–SiH(CH₃)₂, characterized by a direct silicon–silicon single bond bearing two reactive Si–H termini and four methyl substituents . At ambient conditions it is a colorless, highly flammable liquid with a boiling point of 86–87 °C, density of 0.715 g/mL (25 °C), and refractive index n²⁰/D 1.428 . Commercial material is routinely supplied at ≥98% purity and is stored at −20 °C . TMDS serves as a single-source precursor for silicon carbide (SiC) chemical vapor deposition, a difunctional silylating/hydrosilylation reagent, and a building block for organosilicon polymers [1][2].

1,1,2,2-Tetramethyldisilane – Why In-Class Substitution Cannot Be Assumed Without Quantitative Justification


Although structurally related disilanes such as hexamethyldisilane (HMDS, bp 112–114 °C), pentamethyldisilane (bp 98–99 °C), and 1,1-dimethyldisilane share a common Si–Si backbone, their thermal stability, gas-phase decomposition pathways, CVD film properties, and chemical reactivity diverge substantially as a function of Si–H count and methylation pattern [1]. TMDS occupies a unique position by providing exactly two Si–H bonds—enabling tandem Si–Si/Si–H activation chemistry absent in fully methylated HMDS—while exhibiting a measurably lower thermal decomposition barrier (Eₐ = 47.42 kcal/mol) than 1,1-dimethyldisilane (Eₐ ≈ 51 kcal/mol) [2][3]. These quantitative differences translate directly into non-interchangeable performance in low-temperature CVD processes, crosslinking hydrosilylation, and optical-bandgap engineering of a-SiC:H films. Procurement decisions based solely on disilane class membership without reference to the evidence below risk suboptimal film quality, altered process windows, and loss of reactive functionality.

1,1,2,2-Tetramethyldisilane – Comparator-Anchored Quantitative Differentiation Evidence for Scientific Procurement Decisions


Thermal Decomposition Activation Energy – 4–5 kcal/mol Lower Barrier Than 1,1-Dimethyldisilane

In a head-to-head gas-phase kinetic study with butadiene as the silylene trapping agent, 1,1,2,2-tetramethyldisilane (TMDS) decomposes via a single 1,2-H shift channel eliminating Me₂Si: with Arrhenius parameters log A = 13.17 ± 0.24 and Eₐ = 47.42 ± 0.64 kcal/mol [1]. Under identical conditions, 1,1-dimethyldisilane (Me₂HSi–SiH₃) exhibits two primary dissociation channels with significantly higher barriers: channel 1 (eliminating SiH₂) Eₐ = 50.99 ± 0.59 kcal/mol and channel 2 (eliminating Me₂Si:) Eₐ = 51.79 ± 0.77 kcal/mol [1]. The 4.6 kcal/mol lower activation energy for TMDS means it reaches equivalent decomposition rates at temperatures approximately 40–50 °C lower, a critical advantage for low-thermal-budget CVD processes.

Thermal decomposition kinetics CVD precursor stability Organosilane pyrolysis

Plasma-Enhanced CVD Reactivity – Higher Film-Formation Rate vs. Monosilane/Methane Gas Mixture

In a direct comparative rf glow-discharge experiment, tetramethyldisilane (TMDS) used as a single-source precursor exhibited higher reactivity in the formation of amorphous silicon carbide (a-SiC) films than a conventional two-component monosilane/methane (SiH₄/CH₄ = 1/2) gas mixture under otherwise identical plasma conditions [1]. Optical emission spectroscopy confirmed that the enhanced reactivity is consistent with the lower bond dissociation energies of TMDS determined by semi-empirical molecular orbital calculations [1]. Films deposited from TMDS displayed optical band gaps wider than 2.2 eV and exhibited a more homogeneous distribution of carbon and silicon atoms compared with films from the SiH₄/CH₄ mixture, which showed evidence of phase segregation [1].

Plasma-enhanced CVD Amorphous silicon carbide Single-source precursor

Optical Bandgap Engineering – Tunable Range from 2.6 to 1.8 eV in a-SiC:H Alloy Films

When tetramethyldisilane was co-decomposed with disilane (Si₂H₆) in an atmospheric-pressure hot-wall CVD reactor at 500–600 °C, the optical bandgap (Tauc gap) of the resulting hydrogenated amorphous silicon–carbon (a-SiC:H) alloy films could be systematically controlled from 2.6 eV down to 1.8 eV by adjusting the precursor ratio [1]. Phosphine doping of these films increased the dark conductivity to 10⁻⁷ S cm⁻¹ and reduced the activation energy by 0.5 eV [1]. This tunability contrasts with films deposited from pure TMDS alone, which exhibit a fixed optical bandgap >2.2 eV, and provides a procurement-relevant capability to dial in specific optoelectronic properties without changing the precursor chemistry platform.

Optical bandgap tuning a-SiC:H thin films Hot-wall CVD

Volatility Advantage – Boiling Point 12–27 °C Lower Than Closest Alkyl-Substituted Disilane Analogs

Physical property data compiled from authoritative databases and vendor technical datasheets establish a clear volatility gradient across the methyl-substituted disilane series: TMDS bp 86–87 °C , pentamethyldisilane bp 98–99 °C , and hexamethyldisilane bp 112–114 °C . The 12 °C lower boiling point of TMDS relative to pentamethyldisilane corresponds to an approximately 2-fold higher vapor pressure at typical bubbler operating temperatures (20–30 °C), enabling higher mass transport rates at lower source temperatures or reduced carrier gas flow requirements. This volatility advantage is directly relevant for CVD and atomic layer deposition processes where consistent precursor flux is critical for film thickness uniformity.

Precursor volatility Vapor delivery CVD process window

Tandem Si–Si/Si–H Activation Chemistry – Unavailable with Fully Methylated Hexamethyldisilane

Under Au/TiO₂ nanoparticle catalysis, 1,1,2,2-tetramethyldisilane undergoes sequential Si–Si bond activation followed by Si–H addition across terminal alkynes to yield substituted 1,4-disila-2,5-cyclohexadienes in moderate to good yields [1]. This tandem reactivity exploits both the Si–Si bond (for oxidative addition to the gold surface) and the two Si–H bonds (for dehydrogenative cycloaddition to a second alkyne equivalent) [1]. In contrast, hexamethyldisilane—lacking Si–H bonds—cannot participate in the second half of this catalytic cycle and is limited to stoichiometric Si–Si cleavage by strong nucleophiles or electrophiles [2]. Pentamethyldisilane, possessing only one Si–H bond, cannot achieve the twofold cycloaddition that defines this transformation. The dual Si–H/Si–Si functionality of TMDS thus opens synthetic pathways inaccessible to its per-methylated or mono-hydrido analogs.

Gold nanoparticle catalysis Si–Si bond activation Disila-cyclohexadiene synthesis

1,1,2,2-Tetramethyldisilane – Evidence-Backed Best-Fit Application Scenarios for Research and Industrial Procurement


Low-Thermal-Budget Single-Source SiC CVD on Temperature-Sensitive Substrates

The 4.6 kcal/mol lower decomposition barrier of 1,1,2,2-tetramethyldisilane vs. 1,1-dimethyldisilane (Eₐ = 47.42 vs. ~51 kcal/mol) [1] enables SiC film deposition at substrate temperatures 40–50 °C lower than would be required for less labile disilane precursors. Combined with the single-source advantage—eliminating the need for separate Si and C precursor lines and their associated flow-control complexity —TMDS is the precursor of choice for depositing SiC coatings on polymer films, flexible electronics, and other substrates with limited thermal tolerance. The patent literature confirms uniform, adherent SiC films of ~20 μm thickness from TMDS/H₂ mixtures at 1030 °C with deposition rates scalable via precursor concentration (5% TMDS in H₂ at 100 mL/min) .

Bandgap-Engineered a-SiC:H Films for Photovoltaic and Photodetector Devices

For research groups and manufacturers developing amorphous silicon–carbon optoelectronic devices, TMDS-based co-pyrolysis with disilane provides a uniquely wide optical bandgap tuning window spanning 1.8–2.6 eV [1]. This 0.8 eV range, achieved by adjusting the TMDS/Si₂H₆ feed ratio at 500–600 °C in a hot-wall CVD reactor, allows fabrication of window layers, absorber layers, and buffer layers from a single qualified precursor chemistry. The demonstrated ability to enhance dark conductivity to 10⁻⁷ S cm⁻¹ via phosphine doping further extends application scope to p-i-n junction devices [1]. Alternative precursors such as tetramethylsilane lack the Si–Si bond that facilitates low-temperature decomposition and the Si–H bonds that contribute to defect passivation in the resulting films.

Synthesis of 1,4-Disila-2,5-cyclohexadiene Building Blocks via Au-Nanoparticle Catalysis

The tandem Si–Si/Si–H activation chemistry of TMDS, catalyzed by Au/TiO₂ nanoparticles, yields substituted 1,4-disila-2,5-cyclohexadienes—six-membered heterocycles containing two silicon atoms—in a single operation from terminal alkynes [1]. This transformation is mechanistically inaccessible to hexamethyldisilane (no Si–H bonds) and pentamethyldisilane (insufficient Si–H bonds for bis-cycloaddition). These silicon-containing heterocycles serve as precursors to σ–π conjugated polymers with potential applications as semiconducting materials and SiC ceramic precursors . For synthetic chemistry groups targeting novel organosilicon materials, TMDS is the mandatory disilane feedstock for this catalytic route.

Hydrosilylation Crosslinking and Dual-Functional Silane Coupling Agent Synthesis

Possessing two equivalent Si–H bonds positioned at opposite ends of the Si–Si core, TMDS functions as a difunctional hydrosilylation reagent capable of stepwise or simultaneous addition to two olefin equivalents [1]. While pentamethyldisilane adds cleanly to 1-octene under peroxide catalysis giving a single 1:1 adduct, TMDS under identical conditions yields a mixture of the 1:1 adduct and telomers, reflecting a distinct radical chain-transfer profile that can be exploited for oligomerization [1]. This dual reactivity pattern, combined with the volatility advantage (bp 86–87 °C vs. 98–99 °C for pentamethyldisilane) , positions TMDS as the preferred scaffold for preparing bis-functional disilane coupling agents and crosslinkers where two reactive termini and facile vapor delivery are required.

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